
2-Mercaptobenzaldehyd
Übersicht
Beschreibung
2-Mercaptobenzaldehyde is an organic compound with the molecular formula C7H6OS. It is characterized by the presence of both an aldehyde group (-CHO) and a thiol group (-SH) attached to a benzene ring. This compound is known for its distinctive odor and is used in various chemical reactions and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Mercaptobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
Target of Action
2-Mercaptobenzaldehyde, also known as 2-Formylthiophenol, is a versatile compound used in organic synthesis . It has been found to interact with various targets, including proteins and metal ions . The compound’s primary targets are often dependent on the specific context of its use. For instance, in the synthesis of certain heterocyclic compounds, 2-Mercaptobenzaldehyde can target α,β-unsaturated carbonyl compounds .
Mode of Action
The interaction of 2-Mercaptobenzaldehyde with its targets often involves the formation of covalent bonds. For example, in the synthesis of thiochromanes, 2-Mercaptobenzaldehyde undergoes a catalytic asymmetric cascade sulfa-Michael–aldol reaction with α,β-unsaturated N-acyl imides . This reaction involves the formation of a covalent bond between the sulfur atom of 2-Mercaptobenzaldehyde and the carbon atom of the unsaturated carbonyl compound .
Biochemical Pathways
The biochemical pathways affected by 2-Mercaptobenzaldehyde are largely dependent on the specific context of its use. In the synthesis of thiochromanes, for example, 2-Mercaptobenzaldehyde participates in the sulfa-Michael–aldol reaction pathway . This pathway involves the addition of a thiol (or mercaptan) group to an α,β-unsaturated carbonyl compound, followed by an aldol reaction .
Result of Action
The molecular and cellular effects of 2-Mercaptobenzaldehyde’s action are largely dependent on the specific context of its use. In the synthesis of thiochromanes, for example, the compound’s action results in the formation of a new heterocyclic compound with potential biological activity .
Action Environment
The action, efficacy, and stability of 2-Mercaptobenzaldehyde can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, the presence of other reactive species, and the temperature . Additionally, the compound should be stored under inert gas at 2-8°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
2-Mercaptobenzaldehyde plays a significant role in biochemical reactions due to its reactive thiol group. It interacts with various enzymes and proteins, particularly those involved in redox reactions. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, 2-Mercaptobenzaldehyde can act as a nucleophile in Michael addition reactions, interacting with α,β-unsaturated carbonyl compounds to form thiochromenes .
Cellular Effects
2-Mercaptobenzaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form disulfide bonds can modulate the activity of redox-sensitive proteins, impacting cell signaling pathways such as the MAPK and NF-κB pathways. Furthermore, 2-Mercaptobenzaldehyde can affect gene expression by modifying transcription factors and other DNA-binding proteins through thiol-disulfide exchange reactions .
Molecular Mechanism
At the molecular level, 2-Mercaptobenzaldehyde exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them depending on the context. For example, it can inhibit enzymes involved in oxidative stress responses by forming disulfide bonds with their cysteine residues. Additionally, 2-Mercaptobenzaldehyde can induce changes in gene expression by modifying transcription factors through thiol-disulfide exchange reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Mercaptobenzaldehyde can change over time due to its stability and degradation. The compound is relatively stable under neutral pH conditions but can degrade under acidic or basic conditions. Long-term exposure to 2-Mercaptobenzaldehyde in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in redox homeostasis and gene expression .
Dosage Effects in Animal Models
The effects of 2-Mercaptobenzaldehyde vary with different dosages in animal models. At low doses, it can act as an antioxidant, protecting cells from oxidative stress. At high doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2-Mercaptobenzaldehyde is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as aldehyde dehydrogenase and thiol oxidase, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites in cells .
Transport and Distribution
Within cells, 2-Mercaptobenzaldehyde is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other serum proteins, facilitating its transport in the bloodstream. Additionally, its thiol group allows it to interact with cellular transporters, influencing its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 2-Mercaptobenzaldehyde is influenced by its chemical properties and interactions with cellular components. It can localize to the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects. Post-translational modifications, such as the formation of disulfide bonds, can direct 2-Mercaptobenzaldehyde to specific subcellular compartments, affecting its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Mercaptobenzaldehyde can be synthesized through several methods. One common method involves the reaction of o-chlorobenzaldehyde with thiourea, followed by hydrolysis. Another method includes the reaction of o-aminobenzaldehyde with carbon disulfide in the presence of a base, followed by acidification.
Industrial Production Methods: In industrial settings, 2-Mercaptobenzaldehyde is often produced through the reaction of o-chlorobenzaldehyde with sodium hydrosulfide. This method is preferred due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Mercaptobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-mercaptobenzoic acid.
Reduction: The aldehyde group can be reduced to form 2-mercaptobenzyl alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed:
Oxidation: 2-Mercaptobenzoic acid.
Reduction: 2-Mercaptobenzyl alcohol.
Substitution: Various thioethers or thioesters, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
2-Mercaptobenzimidazole: Used as an antifungal and corrosion inhibitor.
2-Mercaptobenzoic Acid: An oxidation product of 2-Mercaptobenzaldehyde, used in various chemical syntheses.
Uniqueness: 2-Mercaptobenzaldehyde is unique due to the presence of both an aldehyde and a thiol group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
IUPAC Name |
2-sulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDMMCFWQWBVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401273 | |
| Record name | 2-MERCAPTOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29199-11-9 | |
| Record name | 2-Mercaptobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29199-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-MERCAPTOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Mercaptobenzaldehyde?
A1: 2-Mercaptobenzaldehyde has the molecular formula C₇H₆OS and a molecular weight of 138.19 g/mol. Key spectroscopic data include:
- ¹H NMR: Large perturbations in long-range coupling constants (nJ(1H,1H) and nJ(1H,19F)) are observed due to intramolecular hydrogen bonding, particularly for couplings involving the aldehyde proton and protons/fluorine atoms ortho to the sulfhydryl group. []
- ¹³C NMR: Data on 13C NMR shifts can be found in studies exploring the synthesis and characterization of 2-Mercaptobenzaldehyde and its derivatives. [, ]
Q2: What are the common synthetic routes for 2-Mercaptobenzaldehyde?
A2: Several synthetic routes have been reported for 2-Mercaptobenzaldehyde:
- Reaction of ortho-Bromobenzaldehyde with Sulfur: A one-pot synthesis involves reacting the Grignard reagent of the protected ortho-Bromobenzaldehyde with sulfur, followed by hydrolysis. []
- From 3-Chloro-2-mercaptobenzoic acid: This method involves converting 3-Chloro-2-mercaptobenzoic acid to 7-chlorobenzo[b]thiophen-3(2H)-one, which is then further transformed into 2-Mercaptobenzaldehyde. []
- From 2,3-Dichlorobenzaldehyde: This route involves either reacting 2,3-Dichlorobenzaldehyde with mercaptoacetic acid under alkaline conditions followed by decarboxylation, or by reacting it with sulphur and aqueous ammonia. []
Q3: How can 2-Mercaptobenzaldehyde be used in the synthesis of benzothiophenes?
A3: 2-Mercaptobenzaldehyde serves as a versatile building block for benzothiophenes through various reactions:
- [4+1] Cycloaddition with Isocyanides: This reaction provides an efficient pathway to access diverse benzothiophene derivatives. []
- Palladium-Catalyzed Heterocyclodehydration: Reacting 1-(2-mercaptophenyl)-2-yn-1-ols (derived from 2-Mercaptobenzaldehyde) with PdI₂ and KI in MeCN yields (E)-2-(1-alkenyl)benzothiophenes. []
- Radical-Promoted Heterocyclodehydration: Treatment of 1-(2-mercaptophenyl)-2-yn-1-ols with a radical initiator (like AIBN) in alcoholic solvents leads to the formation of 2-alkoxymethylbenzothiophenes. []
- Reaction with 2-Bromo-3-nitrobenzaldehyde: This reaction, followed by decarboxylation, yields 7-Nitrobenzo[b]thiophene. []
Q4: What are the applications of 2-Mercaptobenzaldehyde in the synthesis of heterocyclic compounds beyond benzothiophenes?
A4: 2-Mercaptobenzaldehyde acts as a crucial starting material for constructing diverse heterocyclic scaffolds:
- Thiochromanes: Various organocatalytic domino reactions, such as sulfa-Michael-aldol, Michael-Henry, and tandem Michael-Henry reactions, utilize 2-Mercaptobenzaldehyde to afford enantioenriched thiochromanes with multiple stereocenters. [, , , , , , ]
- Thiochromeno[3,2-b]benzofuran-11-ols and Tetrahydrothieno[3,2-b]benzofuran-3-ols: These complex polyheterocyclic systems are accessible through thiol-triggered tandem dearomative Michael addition/intramolecular Henry reactions of 2-nitrobenzofurans with 2-Mercaptobenzaldehyde. []
- Thieno[2,3-b]indoles: Catalyst-free cascade deprotonation/intramolecular aldol reactions between α-carbonyl sulfonium ylides and 2-Mercaptobenzaldehyde offer a facile route to thieno[2,3-b]indoles. []
- 2H-Thiopyrano[2,3-b]quinolines: Enantioselective domino Michael/aldol reactions, catalyzed by chiral diphenylprolinol TMS ether, between 2-Mercaptobenzaldehyde and enals provide access to these valuable heterocycles. []
- Spiro chromanone-thiochroman complexes: Asymmetric domino reactions of benzylidenechroman-4-ones with 2-Mercaptobenzaldehyde, catalyzed by bifunctional indane catalysts, produce these spirocyclic compounds. []
- Dihydrothiopyran-fused benzosulfolanes: Organocatalytic diastereo- and enantioselective tandem sulfa-Michael/aldol reactions between 2-Mercaptobenzaldehyde and benzo[b]thiophene sulfones, using thiourea as a catalyst, generate these complex polycyclic structures. []
Q5: How does the structure of 2-Mercaptobenzaldehyde influence its reactivity in these reactions?
A5: The presence of both aldehyde and sulfhydryl groups in proximity within the 2-Mercaptobenzaldehyde structure facilitates cascade and domino reactions. The nucleophilic sulfhydryl group readily participates in Michael additions, while the aldehyde functionality enables subsequent aldol or Henry reactions, leading to cyclized products.
Q6: Are there any studies exploring the material compatibility and stability of 2-Mercaptobenzaldehyde?
A7: While the provided research focuses primarily on the synthetic utility of 2-Mercaptobenzaldehyde, one study explores its immobilization onto SBA-15 mesoporous silica to create a hybrid sorbent (2MB-SBA-15). [] This modification significantly enhances its stability and practicality for applications like solid-phase extraction of Cd(II) from water and food samples. []
Q7: What computational chemistry methods have been used to study 2-Mercaptobenzaldehyde?
A9: Density Functional Theory (DFT) and ab initio calculations have been employed to investigate the molecular structures, intramolecular hydrogen bonding, and conformational behavior of 2-Mercaptobenzaldehyde. [] These computational studies provide valuable insights into the electronic structure and properties of the molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


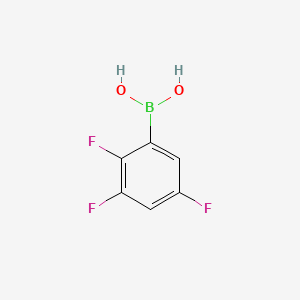

![3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B1308372.png)
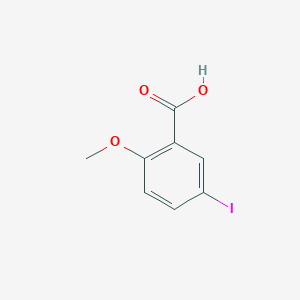
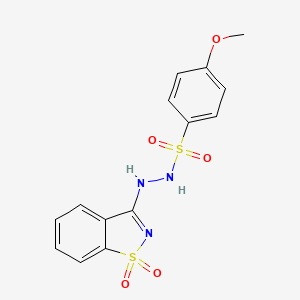
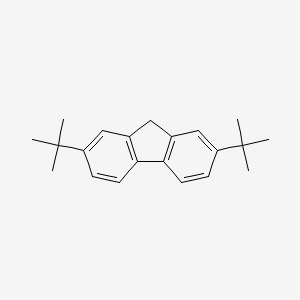


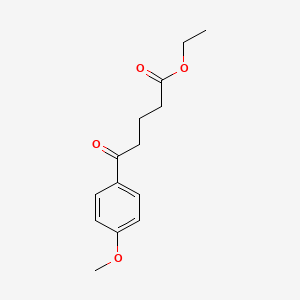


amino]acetic acid](/img/structure/B1308404.png)
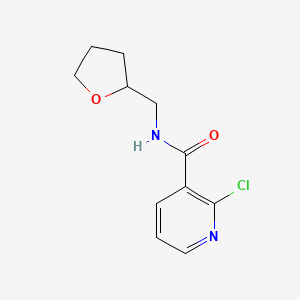
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)
